Oxytroflavoside G
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Overview
Description
Oxytroflavoside G is a flavonoid glycoside compound isolated from plants such as Magnolia utilis . It belongs to a group of phytochemicals known for their diverse biological functions and significant roles in plants. This compound has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities .
Preparation Methods
Oxytroflavoside G can be isolated from plant sources using preparative chromatography techniques. One efficient method involves the use of 2D preparative chromatography with an ODS C18 preparative column for the first dimension and an XCharge C18 preparative column for the second dimension . This method allows for the separation of oxytroflavosides with high purity. Industrial production methods typically involve extraction from plant materials followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Oxytroflavoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Oxytroflavoside G has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying flavonoid glycosides and their properties. In biology and medicine, it has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for developing therapeutic agents for conditions such as inflammation and oxidative stress . Additionally, it has applications in the pharmaceutical industry for quality control of medicinal plants .
Mechanism of Action
The mechanism of action of oxytroflavoside G involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. It exerts its effects by inhibiting oxidative stress and related downstream responses, including inflammatory diseases . The compound’s antioxidant properties help neutralize free radicals, preventing cellular damage and reducing inflammation .
Comparison with Similar Compounds
Oxytroflavoside G is similar to other flavonoid glycosides such as oxytroflavosides A, B, C, D, and F . These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For instance, oxytroflavoside A has been noted for its significant antioxidant properties . The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 |
InChI Key |
JGDLCWFCXJLERP-DMXBUQNHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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